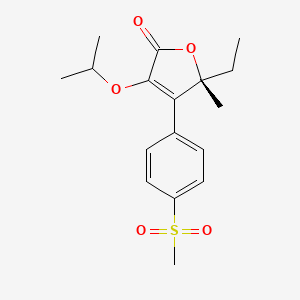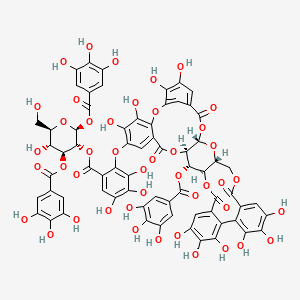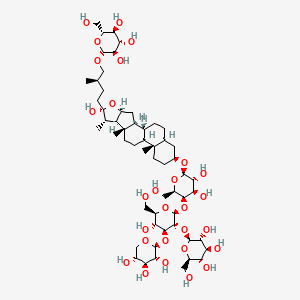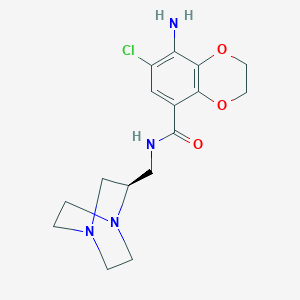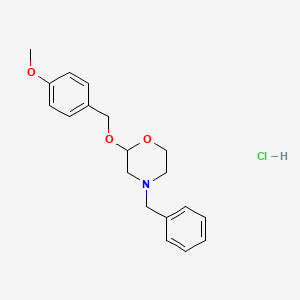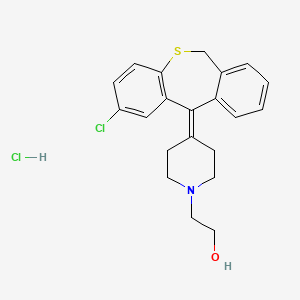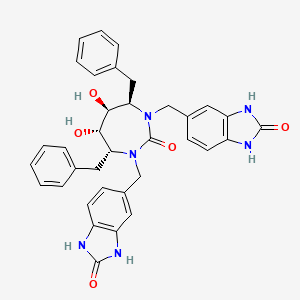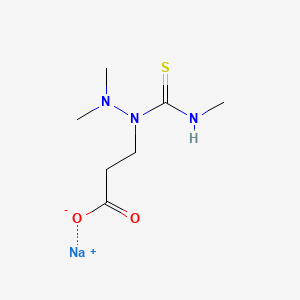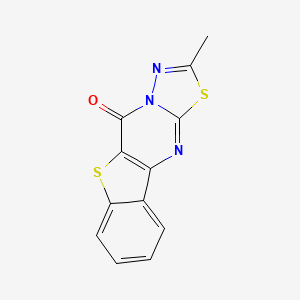
5H-Benzothieno(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-one, 2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Benzothieno(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-one, 2-methyl- is a complex heterocyclic compound that belongs to the class of fused thiadiazolo-pyrimidines. This compound is characterized by its unique structure, which includes a benzothieno ring fused with a thiadiazolo-pyrimidine moiety. The presence of sulfur and nitrogen atoms in the ring system imparts distinctive chemical properties to the compound, making it of significant interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzothieno(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-one, 2-methyl- can be achieved through a one-pot method involving multiple reaction steps. A novel and efficient one-pot method has been developed for the synthesis of 2-substituted-5H-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one derivatives by the combination of [3 + 3] cycloaddition, reduction, and deamination reactions . This method involves the use of various reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions, with optimizations to improve yield and reduce production costs. The use of green chemistry principles, such as employing sustainable catalysts and solvents, can enhance the efficiency and environmental friendliness of the production process .
化学反応の分析
Types of Reactions
5H-Benzothieno(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-one, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various reduced derivatives.
科学的研究の応用
5H-Benzothieno(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-one, 2-methyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
作用機序
The mechanism of action of 5H-Benzothieno(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-one, 2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
5H-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one: A closely related compound with similar structural features.
Benzo[4,5]thiazolo(3,2-a)pyrimidines: Compounds with a similar fused ring system but different substituents.
Uniqueness
5H-Benzothieno(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-one, 2-methyl- is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring system. This unique structure imparts distinctive chemical and biological properties, making it a valuable compound for various research applications .
特性
CAS番号 |
110543-81-2 |
|---|---|
分子式 |
C12H7N3OS2 |
分子量 |
273.3 g/mol |
IUPAC名 |
13-methyl-8,14-dithia-11,12,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one |
InChI |
InChI=1S/C12H7N3OS2/c1-6-14-15-11(16)10-9(13-12(15)17-6)7-4-2-3-5-8(7)18-10/h2-5H,1H3 |
InChIキー |
OXUFCACUBJBFEZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN2C(=O)C3=C(C4=CC=CC=C4S3)N=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


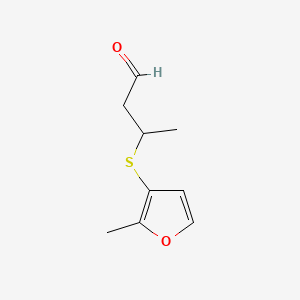
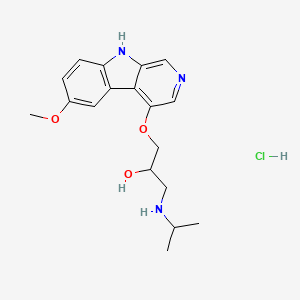
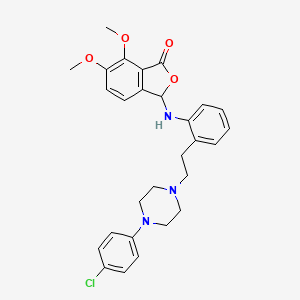
![(2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid;hydrochloride](/img/structure/B12769880.png)
